molecular formula C19H17ClN2O2 B2632151 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-01-3

3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2632151
CAS No.: 1234692-01-3
M. Wt: 340.81
InChI Key: HQRBEWPKIFRJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 3-chloro-4-propoxyphenyl-pyrazole-4-carbaldehyde (CPPC), is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. CPPC has been studied for its ability to act as a catalyst in organic reactions, its potential as a therapeutic agent, and its ability to interact with biological molecules.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is a critical area of research due to their diverse applications in medicinal chemistry and materials science. For instance, Xu and Shi (2011) detailed the synthesis and crystal structure of a pyrazole derivative, highlighting the potential of such compounds as versatile intermediates in organic synthesis (Cunjin Xu & Yan-Qin Shi, 2011). These structural analyses are essential for understanding the molecular geometry and electronic properties that influence their reactivity and interaction with biological targets.

Supramolecular Assembly

The study of supramolecular assemblies of pyrazole derivatives reveals insights into the non-covalent interactions that drive the formation of complex structures with potential applications in nanotechnology and materials science. Kumar et al. (2019) investigated the conversion of substituted pyrazolecarbaldehydes into bipyrazoles, providing a comprehensive analysis of the supramolecular assembly in various dimensions, which is crucial for the development of novel materials with tailored properties (Haruvegowda Kiran Kumar et al., 2019).

Synthetic Methodologies

Developing new synthetic methodologies for pyrazole derivatives is a key research area due to their relevance in producing pharmaceuticals and agrochemicals. The work by Vilkauskaitė et al. (2011) on Sonogashira-type reactions demonstrates a straightforward approach to synthesizing pyrazolo[4,3-c]pyridines, showcasing the versatility of pyrazolecarbaldehydes as precursors in organic synthesis (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011). These methodologies offer pathways to a wide range of heterocyclic compounds with significant biological activities.

Biological Applications

Research into the biological applications of pyrazole derivatives underlines their potential in medicinal chemistry. The design, synthesis, and evaluation of new pyrazole analogs for anticonvulsant and analgesic activities, as demonstrated by Viveka et al. (2015), highlight the therapeutic potential of these compounds (S. Viveka et al., 2015). Such studies are fundamental in identifying new lead compounds for drug development.

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole derivatives are crucial for developing new treatments against infectious diseases and conditions associated with oxidative stress. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which exhibited promising antimicrobial and moderate antioxidant activities (R. Prasath et al., 2015). These findings contribute to the pool of knowledge necessary for creating compounds with potential therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-10-24-18-9-8-14(11-17(18)20)19-15(13-23)12-22(21-19)16-6-4-3-5-7-16/h3-9,11-13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRBEWPKIFRJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.